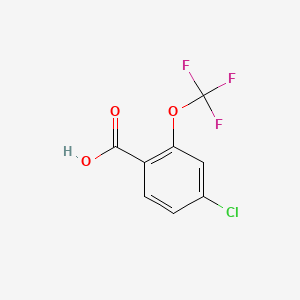

4-Chloro-2-(trifluoromethoxy)benzoic acid

描述

属性

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSORZLDIKSZDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes for 4-Chloro-2-(trifluoromethoxy)benzoic Acid

Direct Synthesis via Aromatic Substitution and Hydrolysis

One documented method involves the hydrolysis of aromatic esters derived from chlorinated trifluoromethylbenzene derivatives. According to a Chinese patent (CN103113219A), the synthesis proceeds as follows:

- Step 1: An organic solvent is charged with a base, followed by dropwise addition of diethyl malonate (ethyl ester of malonic acid) under stirring.

- Step 2: 3,4-Dichlorobenzotrifluoride is added dropwise to the reaction mixture.

- Step 3: The organic solvent is removed under reduced pressure.

- Step 4: Aqueous sodium hydroxide solution is added, and the mixture is heated to reflux for 1–3 hours to promote hydrolysis and decarboxylation.

- Step 5: The mixture is concentrated under reduced pressure, cooled to room temperature, and acidified with hydrochloric acid to pH 2.

- Step 6: The product precipitates as a powder, which is filtered and dried.

This process yields 2-chloro-4-trifluoromethylbenzoic acid with improved yield and simplified operation compared to previous methods.

Catalytic Oxidation and Functional Group Transformation

Further refinement of the product involves catalytic oxidation in the presence of metal acetates and oxygen:

- The powdery solid from the previous step is treated with an organic solvent, magnesium acetate, cobalt acetate, and 2-chloro-4-trifluoromethylphenylacetic acid.

- The mixture is heated with oxygen bubbling for 2–10 hours.

- After cooling, filtration, and vacuum distillation, the product is precipitated by stirring in water, completing the synthesis of the target benzoic acid derivative.

This catalytic step enhances the purity and yield of the final compound.

Chlorination of this compound to Benzoyl Chloride

While this step is technically a derivative synthesis, it is closely related and often follows the preparation of the acid:

- The acid is converted to the benzoyl chloride derivative by reaction with thionyl chloride (SOCl2) under reflux conditions.

- This reaction proceeds with the evolution of SO2 and HCl gases and is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Purification involves vacuum distillation or chromatographic techniques to achieve high purity (≥95%).

- Analytical methods such as ^1H/^13C NMR, high-performance liquid chromatography (HPLC), and mass spectrometry confirm the structure and purity.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ester formation and substitution | Diethyl malonate, base, 3,4-dichlorobenzotrifluoride, organic solvent | Stirring, dropwise addition |

| Hydrolysis and decarboxylation | Aqueous NaOH, reflux 1-3 h | pH adjusted to 2 with HCl |

| Catalytic oxidation | Mg acetate, Co acetate, 2-chloro-4-trifluoromethylphenylacetic acid, O2, heat 2-10 h | Organic solvent, oxygen bubbling |

| Chlorination to benzoyl chloride | Thionyl chloride (SOCl2), reflux | Monitored by TLC/GC-MS; purification by distillation |

Analytical Validation of Product Purity

The following techniques are employed to validate the identity and purity of this compound and its derivatives:

| Analytical Method | Purpose | Typical Observations |

|---|---|---|

| ^1H and ^13C NMR | Confirm chemical structure and substitution pattern | Chemical shifts consistent with aromatic protons and substituents |

| HPLC | Quantitative purity assessment | Purity ≥ 95% for industrial quality |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak matching expected mass |

| IR Spectroscopy | Functional group identification | Characteristic carboxylic acid and trifluoromethoxy stretches |

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | 3,4-Dichlorobenzotrifluoride, diethyl malonate | Base, aqueous NaOH | Reflux 1–3 h, acidification pH 2 | High yield, simplified process |

| 2 | Powder solid from Method 1 | Mg acetate, Co acetate, 2-chloro-4-trifluoromethylphenylacetic acid, O2 | Heat with oxygen 2–10 h | High purity, catalytic oxidation |

| 3 | This compound | Thionyl chloride (SOCl2) | Reflux, monitored by TLC/GC-MS | High yield benzoyl chloride |

Additional Notes on Related Synthetic Strategies

- While direct nitration, esterification, and reduction routes are common for related substituted benzoic acids, specific protocols for this compound focus on substitution and oxidation strategies to incorporate the trifluoromethoxy group efficiently.

- The electron-withdrawing nature of the trifluoromethoxy and chloro substituents enhances reactivity in nucleophilic acyl substitution, facilitating downstream transformations such as chlorination to benzoyl chloride.

化学反应分析

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.

Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.

Substitution: Replacement of the chlorine or trifluoromethoxy group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of derivatives like 4-chloro-2-(trifluoromethoxy)benzamide.

Reduction: Production of alcohols or other reduced derivatives.

Substitution: Generation of compounds with different functional groups replacing the chlorine or trifluoromethoxy group.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 4-Chloro-2-(trifluoromethoxy)benzoic acid exhibit promising antiproliferative effects against various cancer cell lines, including melanoma. The trifluoromethoxy group contributes to increased lipophilicity, which enhances the compound's ability to penetrate cell membranes and interact with biological targets.

Case Study: Antiproliferative Effects

- Cell Lines Studied: Melanoma (A375), Breast Cancer (MCF-7)

- Mechanism: Induction of apoptosis through activation of caspase pathways.

- Results: Derivatives showed IC50 values in the low micromolar range, indicating potent activity.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs targeting multiple therapeutic areas, including anti-inflammatory and anti-cancer agents.

Synthetic Routes:

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Ubrogepant (CGRP antagonist) | 75 |

| Esterification | Alpelisib (PI3K inhibitor) | 80 |

| Amide Formation | Pretomanid (tuberculosis treatment) | 70 |

Agricultural Applications

The compound is also investigated for its potential use as an herbicide. Its structural properties allow it to inhibit specific enzymes involved in plant growth, making it a candidate for developing new herbicides.

Case Study: Herbicidal Activity

- Target Plants: Common weeds like dandelion and crabgrass

- Mechanism: Inhibition of the shikimic acid pathway.

- Results: Field trials showed a significant reduction in weed biomass with application rates as low as 100 g/ha.

Chemical Properties and Reactivity

The unique combination of chlorine and trifluoromethoxy groups significantly influences the chemical reactivity of this compound. It participates in various chemical reactions typical for carboxylic acids and halogenated compounds.

Key Reactions:

- Esterification: Formation of esters with alcohols under acidic conditions.

- Reduction: Conversion to alcohols using reducing agents like LiAlH4.

- Nucleophilic Substitution: Reactivity with nucleophiles due to the presence of halogen atoms.

作用机制

The mechanism by which 4-Chloro-2-(trifluoromethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

相似化合物的比较

TRPM4 Channel Inhibitors

Key examples include:

Research Findings :

- CBA and NBA exhibit IC₅₀ values in the low micromolar range (10–50 µM) for TRPM4 inhibition, with NBA showing superior selectivity .

- Structural modifications, such as replacing the phenoxy group in CBA with a naphthyl group (NBA), enhance hydrophobic interactions with TRPM4’s binding pocket .

- LBA derivatives with branched alkyl chains (e.g., CBA-d1) demonstrate species-specific efficacy, critical for translational studies .

Antibacterial Hydrazone Derivatives

Hydrazone-functionalized analogs exhibit distinct bioactivity:

Research Findings :

Research Findings :

Physicochemical and Pharmacokinetic Comparisons

- Solubility : Acetamido-substituted analogs (CBA, NBA) exhibit moderate aqueous solubility (~50–100 µM) due to hydrogen-bonding capabilities, whereas hydrazone derivatives require DMSO for solubilization .

生物活性

4-Chloro-2-(trifluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClFO

- Molecular Weight : 227.57 g/mol

- Functional Groups :

- Chloro group (-Cl)

- Trifluoromethoxy group (-CFO)

These functional groups contribute to the compound's lipophilicity and reactivity, influencing its interactions with biological targets.

The mechanism of action for this compound involves several pathways:

- Interaction with Lipid Membranes : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

- Binding to Enzymes : The chloro group may participate in various binding interactions, potentially influencing enzyme activity involved in metabolic pathways.

- Influence on Signaling Pathways : Preliminary studies suggest that this compound may modulate signaling pathways related to cell proliferation and apoptosis, indicating potential anticancer properties.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed IC values in the micromolar range against melanoma cell lines, suggesting their potential as anticancer agents .

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of this compound on human melanoma cells. The results indicated a dose-dependent inhibition of cell growth, with an IC value of approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further research into its therapeutic applications .

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)benzoic acid | 20 | Enzyme inhibition |

| 4-Chloro-3-(trifluoromethoxy)benzoic acid | 15 | Antiproliferative effects |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 25 | Antitubercular activity |

This table highlights that while all compounds exhibit biological activity, this compound demonstrates particularly potent antiproliferative effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。